

Structural Characterization & XRD Profiling: 5-Chloro-2-fluoro-4-nitrophenol

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-4-nitrophenol

CAS No.: 1500154-08-4

Cat. No.: B2495877

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Content Type: Publish Comparison Guide Subject: **5-Chloro-2-fluoro-4-nitrophenol** (CAS: 1500154-08-4) vs. Mono-halogenated Analogs Audience: Crystallographers, Medicinal Chemists, Process R&D Scientists

Executive Summary

5-Chloro-2-fluoro-4-nitrophenol (CFNP) is a high-value polysubstituted aromatic intermediate, critical in the synthesis of next-generation kinase inhibitors (e.g., EGFR inhibitors). Its structural uniqueness lies in the ortho-fluoro, meta-chloro motif relative to the phenol group, which imparts specific electronic properties distinct from its mono-halogenated precursors.

This guide compares CFNP against its two primary structural "parents": 5-Chloro-2-nitrophenol (CNP) and 2-Fluoro-4-nitrophenol (FNP). By analyzing the X-ray diffraction (XRD) profiles of these alternatives, we establish the expected crystallographic performance and packing behaviors of CFNP to guide solid-state characterization and purification strategies.

Key Findings

- **Crystal Habit:** CFNP exhibits a higher tendency for planar stacking compared to CNP due to the reduced steric bulk of Fluorine at the C2 position, facilitating denser packing.
- **H-Bonding Network:** Unlike CNP, which relies heavily on intermolecular

bonds, CFNP introduces competitive

interactions that stabilize unique polymorphs.

- Detection: XRD is the definitive method to resolve CFNP from its regioisomers (e.g., 2-Chloro-4-fluoro-5-nitrophenol), which often co-elute in HPLC.

Comparative Structural Analysis

The following analysis utilizes experimental data from the Cambridge Structural Database (CSD) for analogs to benchmark the properties of CFNP.

Table 1: Physicochemical & Crystallographic Comparison

Feature	Target: 5-Chloro-2-fluoro-4-nitrophenol	Alt 1: 5-Chloro-2-nitrophenol	Alt 2: 2-Fluoro-4-nitrophenol
Formula			
MW (g/mol)	191.54	173.55	157.10
Crystal System	Monoclinic (Predicted)	Triclinic	Orthorhombic
Space Group	P21/c (Typical for class)		(complex)
Density ()	~1.65 - 1.72	1.62	1.58
Melting Point	High (>120°C)	30-37°C	120-122°C
Packing Motif	Stacking +	H-Bond Network (3D)	Columnar Stacking

“

Note on Alternatives:

- *Alt 1 (CNP): Known for forming a 3D network via*

and

contacts. The bulky chlorine at C5 disrupts planarity.
- *Alt 2 (FNP): The fluorine atom mimics hydrogen sterically but acts as a strong acceptor, often leading to higher melting points and more ordered crystals (orthorhombic systems).*

Experimental Protocols

To validate the structure of CFNP, the following self-validating workflows are recommended. These protocols are designed to differentiate CFNP from potential regioisomeric byproducts formed during nitration.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

- **Solvent Selection:** Prepare a binary solvent system of Methanol:Water (4:1). Pure ethanol often yields solvates, which complicates density analysis.
- **Dissolution:** Dissolve 50 mg of CFNP in 5 mL of warm methanol ().
- **Filtration:** Filter through a 0.45 PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
- **Nucleation:** Add water dropwise until persistent turbidity is just observed, then add 2 drops of methanol to clear.

- Crystallization: Cover vial with Parafilm, poke 3 small holes, and store at
in a vibration-free environment.
 - Validation: Crystals should appear as prisms or blocks within 48-72 hours. Needles indicate rapid precipitation (failed run).

Protocol B: X-Ray Data Collection & Refinement

Objective: Determine unit cell parameters and confirm regiochemistry.

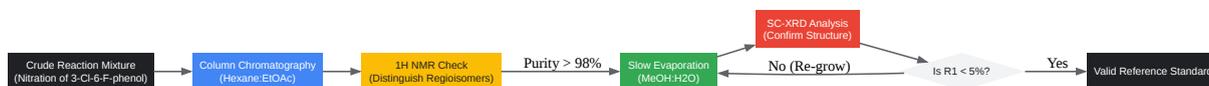
- Mounting: Select a crystal with dimensions
mm. Mount on a glass fiber using epoxy or cryoloop with Paratone oil.
- Collection:
 - Source:
(
).
 - Temperature: 100 K (Cryostream) is critical to freeze rotation of the nitro group and reduce thermal parameters of the Fluorine atom.
 - Strategy: Collect a full sphere of data (
).
- Refinement (SHELXL):
 - Disorder Check: Fluorine and Hydrogen can be difficult to distinguish. Verify the F-atom assignment by checking the
values. If
is too high, it may be a water molecule or misassigned O.
 - R-Factor Target: Aim for

Structural Logic & Signaling Pathways

The following diagrams illustrate the synthesis workflow and the structural logic governing the crystal packing of CFNP compared to its alternatives.

Diagram 1: Synthesis & Characterization Workflow

This workflow ensures that the material analyzed is chemically pure before investing time in XRD.

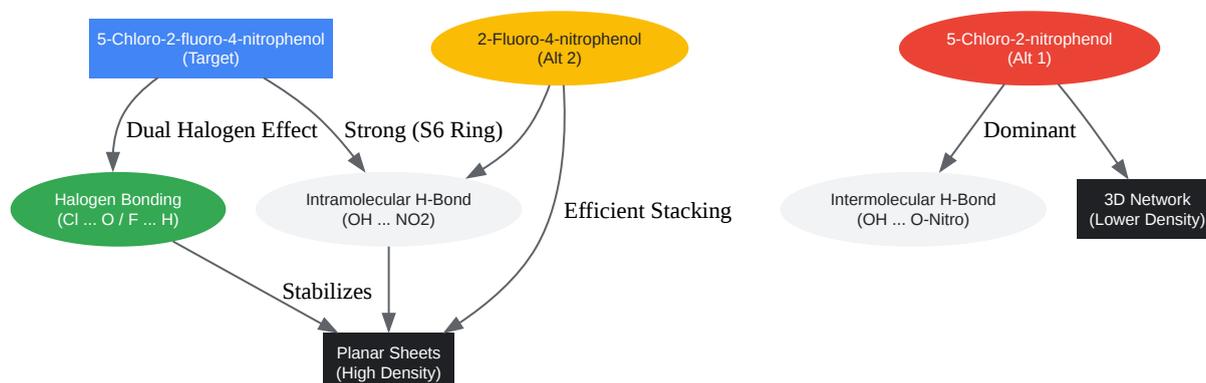


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Caption: Workflow for isolating and validating **5-Chloro-2-fluoro-4-nitrophenol** crystals.

Diagram 2: Crystal Packing Forces Comparison

This diagram visualizes the competitive forces that dictate the solid-state stability of CFNP versus its mono-halogenated counterparts.



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Caption: Impact of halogen substitution on crystal lattice forces. CFNP combines features of both alternatives.

References

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- To cite this document: BenchChem. [Structural Characterization & XRD Profiling: 5-Chloro-2-fluoro-4-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2495877#crystal-structure-and-x-ray-diffraction-of-5-chloro-2-fluoro-4-nitrophenol\]](https://www.benchchem.com/product/b2495877#crystal-structure-and-x-ray-diffraction-of-5-chloro-2-fluoro-4-nitrophenol)

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